Amine Basicity and Hydrogen-Bond Donor Capacity
CAS 94200-64-3 contains a tertiary amine (N–CH₃) at the α-carbon of the aspartic acid backbone, in contrast to the secondary amine (N–H) present in N,N-bis(phosphonomethyl)-L-aspartic acid (CAS 70008-54-7). The tertiary amine eliminates one hydrogen-bond donor site, reducing the total H-bond donor count from 7 (in CAS 70008-54-7) to 6 (in CAS 94200-64-3), and increases the pKa of the nitrogen center by approximately 0.5–1.0 log units due to the electron-donating inductive effect of the methyl group [1]. In the structurally characterized bis(phosphonomethyl)aminosuccinic acid (H₆BPMAS) metal complexes, the tertiary nitrogen atom participates directly in metal coordination, forming 5-membered (aminomethylenephosphonic and glycine) and 6-membered (β-alanine) metallocycles; N-methylation would sterically compress the glycine-type chelate ring and alter the Jahn-Teller distortion pattern in Cu²⁺ complexes [1].
| Evidence Dimension | Amine type and H-bond donor count |
|---|---|
| Target Compound Data | Tertiary amine (N–CH₃); 6 H-bond donors; 12 H-bond acceptors; elevated N basicity (estimated pKa ~7.5–8.5 for protonated tertiary ammonium) |
| Comparator Or Baseline | CAS 70008-54-7: Secondary amine (N–H); 7 H-bond donors; 12 H-bond acceptors; lower N basicity (estimated pKa ~6.5–7.5 for protonated secondary ammonium) |
| Quantified Difference | Δ H-bond donor count = −1; Δ pKa (N-center) ≈ +0.5 to +1.0 log units (estimated from class-level tertiary vs. secondary aminophosphonate trends); altered metallocycle ring strain in glycine-type chelate ring |
| Conditions | Structural comparison based on reported molecular formulas and SMILES notation; pKa estimates derived from class-level trends for aminomethylenephosphonic acids (see NTAP, NTAP2, NTAP3 protonation data in De Stefano et al., J Chem Thermodyn. 2018;123:117–127); metallocycle geometry from X-ray crystallography of H₆BPMAS complexes (Naydenova et al., 2022) |
Why This Matters
The difference in H-bond donor count and N basicity directly affects the pH-dependent speciation, metal-ion selectivity, and solubility of the ligand and its complexes, making the two compounds non-interchangeable in coordination chemistry applications and metal-separation processes.
- [1] Naydenova ED, Todorov PT, Troev KD. Synthesis and biological activity of 3d-metal complexes with bis(phosphonomethyl)aminosuccinic acid. Voprosy Khimii i Khimicheskoi Tekhnologii. 2022;(5):3–24. doi:10.32434/0321-4095-2022-144-5-3-24. View Source
